BenchChemオンラインストアへようこそ!

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

lipophilicity drug-likeness SAR

Select this specific C23H26N4O2 analog (CAS 1286728-90-2) to confidently dissect steric and lipophilic drivers of target selectivity. The ortho‑methyl group restricts linker rotation (vs. N‑phenyl analog), enabling matched‑pair SAR and selectivity control studies. Ideal reference for logP‑dependent metabolic stability, CYP inhibition, and plasma protein binding assays.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 1286728-90-2
Cat. No. B2760699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
CAS1286728-90-2
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C
InChIInChI=1S/C23H26N4O2/c1-17-8-9-21(18(2)14-17)24-22(28)16-27-15-20(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
InChIKeyGVNFSTQQTWNDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: Structural Identity and Baseline Properties for Research Procurement


N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286728-90-2) is a synthetic pyrazole–acetamide hybrid featuring a morpholino group at the pyrazole 3‑position, a phenyl ring at the 4‑position, and a 2,4‑dimethylphenyl substituent on the acetamide nitrogen [1]. It has a molecular formula of C23H26N4O2, a molecular weight of 390.5 g mol⁻¹, a computed XLogP3 of 3.7, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and five rotatable bonds [1]. The compound is primarily listed in screening libraries and vendor catalogs as a research‑use‑only substance; no regulatory approval or clinical development status is recorded.

Why N-(2,4-Dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Cannot Be Replaced by In‑Class Analogs Without Verification


Within the morpholino‑pyrazole‑acetamide class, seemingly minor modifications to the N‑aryl acetamide fragment can produce substantial shifts in lipophilicity, hydrogen‑bonding capacity, and steric bulk that alter target engagement, metabolic stability, and off‑target profiles [1][2]. For example, the 2,4‑dimethylphenyl group in the target compound confers a computed logP of 3.7, while the unsubstituted phenyl analog (CID 53315807) has a logP of approximately 2.9—a difference of nearly one log unit that would predict a >5‑fold change in membrane partitioning and likely affect pharmacokinetic behavior. Published SAR on related morpholino‑pyrazole acetamides demonstrates that even single‑atom substitutions on the phenyl ring can invert selectivity or abolish activity [2]. Therefore, substituting this compound with a close structural analog without confirmatory head‑to‑head data risks invalidating experimental results or misdirecting lead‑optimization campaigns.

Quantitative Differentiation Evidence for N-(2,4-Dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide


Lipophilicity Difference Versus Unsubstituted Phenyl Analog

The target compound (XLogP3 = 3.7) is approximately 0.8 log units more lipophilic than the N‑phenyl analog 2‑(3‑morpholino‑4‑phenyl‑1H‑pyrazol‑1‑yl)‑N‑phenylacetamide (CAS 1286696‑31‑8, XLogP3 ≈ 2.9) [1][2]. This difference corresponds to an ~6.3‑fold higher theoretical partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance.

lipophilicity drug-likeness SAR

Steric and Electronic Differentiation from Regioisomeric Dimethylphenyl Analogs

The 2,4‑dimethyl substitution pattern on the aniline ring distinguishes this compound from the 3,4‑dimethyl isomer (e.g., N‑(3,4‑dimethylphenyl)‑2‑(3‑morpholino‑4‑phenyl‑1H‑pyrazol‑1‑yl)acetamide) [1]. Ortho‑methyl groups introduce torsional constraints that reduce the conformational freedom of the acetamide linker and alter the spatial presentation of the phenyl ring to binding pockets. Although no direct potency comparison is published, regioisomeric analogs in related pyrazole‑acetamide series have shown >10‑fold differences in IC₅₀ values against kinase and GPCR targets [2].

steric effects regioisomerism target binding

Morpholino Moiety Contribution to Anti‑Inflammatory Activity in the Pyrazole‑Acetamide Class

In a systematic study of substituted benz[g]indazol‑2‑yl acetamides, the morpholino‑containing derivative (compound 6h) exhibited the most pronounced anti‑inflammatory activity, superior to analogs bearing isopropylamino, ethoxyethylamino, or benzylamino groups [1]. While the core scaffold differs from the target compound, the consistent advantage conferred by the morpholino group across pyrazole‑acetamide chemotypes suggests that the morpholino‑4‑phenyl‑pyrazole substructure in the target compound is a pharmacophoric element associated with enhanced anti‑inflammatory potential.

anti-inflammatory morpholino class SAR

Recommended Application Scenarios for N-(2,4-Dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Based on Available Evidence


SAR Probe for Ortho‑Methyl Effects on Target Binding in Pyrazole‑Acetamide Series

The 2,4‑dimethylphenyl substituent introduces an ortho‑methyl group that restricts acetamide linker rotation, making this compound valuable for evaluating steric requirements in binding‑site sub‑pockets. It can serve as a matched‑pair comparator versus the N‑phenyl analog (CAS 1286696‑31‑8) to dissect the contribution of ortho substitution to affinity and selectivity [1][2].

Lipophilicity‑Dependent ADME Profiling in Drug Discovery

With a computed XLogP3 of 3.7, this compound resides in the upper lipophilicity range of typical lead‑like chemical space. It can be used as a reference compound to study the impact of increased logP on metabolic stability, CYP inhibition, and plasma protein binding relative to less lipophilic analogs in the same series [1][2].

Inflammation‑Target Library Enrichment Based on Morpholino‑Pyrazole Pharmacophore

Literature precedence for morpholino‑substituted pyrazole acetamides demonstrating anti‑inflammatory activity supports the inclusion of this compound in targeted screening libraries for COX, LOX, or NF‑κB pathway assays, provided that the absence of direct potency data for this specific compound is acknowledged [1].

Negative Control or Inactive Comparator for Kinase Selectivity Profiling

If subsequent profiling reveals that this compound lacks activity against a kinase panel, its 2,4‑dimethylphenyl‑acetamide architecture may serve as a selectivity control to confirm that observed inhibition by active analogs is driven by the N‑aryl substituent rather than the morpholino‑pyrazole core.

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.